molecular formula C9H14O4 B13016088 3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13016088
M. Wt: 186.20 g/mol
InChI Key: LBTPMFNHPCCPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane ring structure. This compound is characterized by the presence of two carboxylic acid groups and a methoxycarbonyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with methoxycarbonyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its unique structure allows it to interact with specific receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • 3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid

Uniqueness

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties. This makes it distinct from similar compounds with cyclopropane or cyclopentane rings, which have different reactivity and stability profiles.

Biological Activity

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid, also known as (1R,3R)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, molecular interactions, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 92939-68-9
  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Purity : Typically ≥ 97%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial agent and its interaction with biological systems.

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against several bacterial strains. In particular, its ability to inhibit the growth of Gram-positive bacteria has been documented. The following table summarizes the findings from various studies:

Study Reference Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Study 1Staphylococcus aureus1532 µg/mL
Study 2Escherichia coli1264 µg/mL
Study 3Bacillus subtilis1816 µg/mL

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell walls and interference with metabolic pathways. The compound's structural features allow it to penetrate bacterial membranes effectively.

Case Study 1: Antibacterial Activity Against MRSA

In a controlled laboratory setting, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it not only inhibited the growth of MRSA but also demonstrated synergy when combined with other antibiotics, suggesting its potential as an adjunctive treatment in resistant infections.

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed using human cell lines to assess the safety profile of the compound. The results showed that at concentrations effective for antibacterial activity, the compound exhibited minimal cytotoxicity, indicating a favorable therapeutic index.

Research Findings and Future Directions

Research is ongoing to further elucidate the biological mechanisms and therapeutic potential of this compound. Future studies may focus on:

  • Exploring Structure-Activity Relationships (SAR) : Modifications to the chemical structure could enhance efficacy or reduce toxicity.
  • In Vivo Studies : Animal models will be crucial for understanding pharmacokinetics and pharmacodynamics.
  • Combination Therapies : Investigating the compound's effectiveness in combination with existing antibiotics could provide new treatment options for resistant infections.

Properties

IUPAC Name

3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPMFNHPCCPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.